芦荟素A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

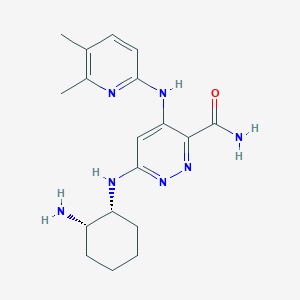

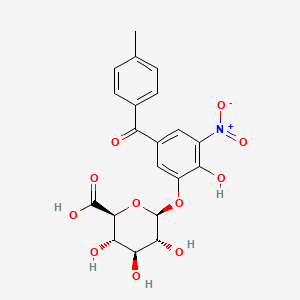

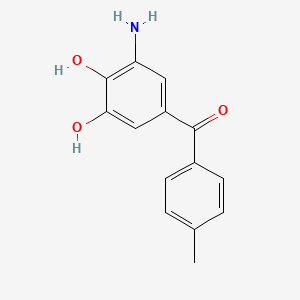

Methyl 4,8,9-trihydroxy-6-methyl-1-oxo-7-(1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl)-3,4-dihydro-2H-xanthene-4a-carboxylate is a complex organic compound with a unique structure

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving hydroxyl and carbonyl groups.

Medicine: Potential therapeutic applications due to its unique chemical structure.

Industry: Use in the production of dyes, pigments, and other specialty chemicals.

作用机制

Target of Action

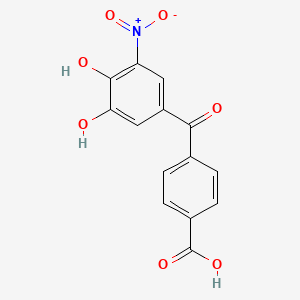

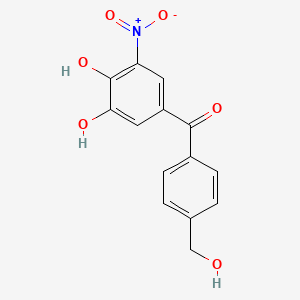

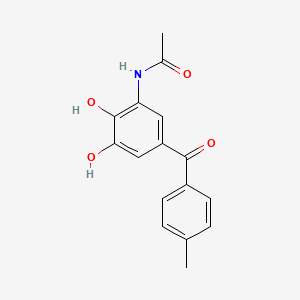

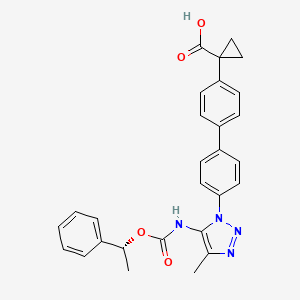

Rugulotrosin A is an antibiotic originally isolated from Penicillium . It is active against the Gram-positive bacteria E. faecalis, B. cereus, B. subtilis, and S. aureus . It is inactive against gram-negative bacteria .

Mode of Action

It is known that the compound’s axial chirality, a type of stereochemistry generated by hindered rotational barriers of highly substituted biaryls and related compounds, often termed atropisomerism, can lead to biological stereoselectivity for molecular targets .

Biochemical Pathways

It is known that the compound’s axial chirality can influence its interaction with biological targets, potentially affecting various biochemical pathways .

Result of Action

Rugulotrosin A exhibits antibacterial activity against certain Gram-positive bacteria

Action Environment

The action, efficacy, and stability of Rugulotrosin A can be influenced by various environmental factors. For instance, the compound’s axial chirality can be influenced by the environment, potentially affecting its biological activity . .

生化分析

Cellular Effects

Rugulotrosin A has been found to exhibit activity against Gram-positive bacteria, including E. faecalis, B. cereus, B. subtilis, and S. aureus . It is inactive against Gram-negative bacteria

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,8,9-trihydroxy-6-methyl-1-oxo-7-(1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl)-3,4-dihydro-2H-xanthene-4a-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, followed by hydroxylation, methylation, and esterification. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient separation and purification processes, and implementing quality control measures to maintain consistency in the final product.

化学反应分析

Types of Reactions

Methyl 4,8,9-trihydroxy-6-methyl-1-oxo-7-(1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl)-3,4-dihydro-2H-xanthene-4a-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The hydroxyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carbonyl groups may produce diols.

相似化合物的比较

Similar Compounds

Similar compounds include other xanthene derivatives and polyhydroxy compounds, such as:

Fluorescein: A xanthene dye used as a fluorescent tracer.

Eosin: Another xanthene dye used in histology.

Rhodamine: A family of dyes with applications in fluorescence microscopy.

Uniqueness

Methyl 4,8,9-trihydroxy-6-methyl-1-oxo-7-(1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl)-3,4-dihydro-2H-xanthene-4a-carboxylate is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity and applications.

属性

IUPAC Name |

methyl 4,8,9-trihydroxy-6-methyl-1-oxo-7-(1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl)-3,4-dihydro-2H-xanthene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30O14/c1-11-9-15-21(27(39)23-13(33)5-7-17(35)31(23,45-15)29(41)43-3)25(37)19(11)20-12(2)10-16-22(26(20)38)28(40)24-14(34)6-8-18(36)32(24,46-16)30(42)44-4/h9-10,17-18,35-40H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBFXINPLHGRFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CCC(C6(O2)C(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological activity of Rugulotrosin A?

A1: Rugulotrosin A is an antibacterial agent that exhibits significant activity against various bacterial species. It demonstrates strong antibacterial activity against Bacillus subtilis, Enterococcus faecalis, and B. cereus [].

Q2: What is the structure of Rugulotrosin A?

A2: Rugulotrosin A is a chiral symmetric dimer composed of two identical tetrahydroxanthone units [, ]. Its relative stereostructure has been elucidated using spectroscopic methods and X-ray crystallography []. The total synthesis of Rugulotrosin A has been achieved, employing a novel approach to construct the tetrahydroxanthone core through a Knoevenagel condensation/6π-electronic cyclization/aromatization cascade [].

Q3: Are there any known atropisomers of Rugulotrosin A and what is their significance?

A3: Yes, Rugulotrosin A exists as atropisomers due to restricted rotation around its central bond []. Atropisomers are stereoisomers arising from hindered rotation about a single bond, often with significant differences in biological activity. While the provided research doesn't delve into the specific biological properties of each Rugulotrosin A atropisomer, it highlights the importance of atropisomerism in medicinal chemistry and drug development. The existence of distinct atropisomers necessitates the development of atropselective synthesis methods to isolate the desired isomer for potential therapeutic applications [, ].

Q4: What analytical techniques are employed to characterize and study Rugulotrosin A?

A4: Various spectroscopic techniques, including NMR spectroscopy (both 1H and 13C) and X-ray crystallography, are crucial for characterizing Rugulotrosin A [, , ]. NMR provides information about the compound's structure and connectivity, while X-ray crystallography offers a detailed three-dimensional structure. Additionally, techniques like HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the skeletal connectivity of Rugulotrosin A and related compounds [].

Q5: Have there been efforts to synthesize Rugulotrosin A and related compounds?

A5: Yes, researchers have successfully developed synthetic routes for Rugulotrosin A and structurally related molecules like α- and β-diversonolic esters and diversonol [, ]. These synthetic endeavors not only confirmed the structures of these naturally occurring compounds but also provided access to sufficient quantities for further biological evaluation and potential development as therapeutic agents. Moreover, the established synthetic routes offer a platform for creating analogs and derivatives of these compounds, enabling structure-activity relationship studies to optimize their biological properties [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)

![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610540.png)